Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
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Overview
Description
Propylphenidate hydrochloride is a piperidine-based stimulant drug closely related to methylphenidate. It is structurally characterized by the replacement of the methyl ester in methylphenidate with a propyl ester. This compound is known for its psychoactive properties and has been used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of propylphenidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propylphenidate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propylphenidate can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and cognitive enhancers
Mechanism of Action
Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their function and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Methylphenidate: The most well-known compound, widely used for ADHD treatment.
Ethylphenidate: Similar to methylphenidate but with an ethyl ester.
Isopropylphenidate: Features an isopropyl ester, known for its sustained dopaminergic activity.
4-Fluoromethylphenidate: Contains a fluorine atom, offering unique pharmacological properties
Propylphenidate hydrochloride is unique due to its propyl ester, which affects its pharmacokinetic and pharmacodynamic profile, making it distinct from other phenidates .
Biological Activity
Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound's chiral nature allows for selective binding to these targets, which can modulate their activity and lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological properties, including:
- Antidepressant Effects : Some studies suggest that derivatives of piperidine compounds can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.
- Antinociceptive Activity : There is evidence that piperidine derivatives may have analgesic properties, making them candidates for pain management therapies.
- Neuroprotective Effects : Compounds similar to this compound have been explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cellular models. For instance, it has been tested for its ability to inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Modulation of serotonin levels | |
Antinociceptive | Pain relief in animal models | |
Neuroprotective | Protective effects in neurodegenerative models |
Case Study 1: Antidepressant Activity
A study exploring the antidepressant potential of piperidine derivatives found that this compound exhibited significant activity in reducing depressive-like behavior in rodent models. The mechanism was linked to increased serotonin reuptake inhibition, similar to classic antidepressants.
Case Study 2: Analgesic Properties
In another investigation, the analgesic properties of this compound were assessed using the formalin test in mice. Results indicated a marked reduction in pain response, suggesting that the compound may act through opioid receptor modulation.
Safety and Toxicity
While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects. However, further studies are required to fully elucidate its toxicity mechanisms and long-term effects.
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
propyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI Key |
MWNJGZNPSNSPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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